molecular formula C15H25NO B13762566 p-(Heptyloxy)-alpha-methylbenzylamine CAS No. 106989-59-7

p-(Heptyloxy)-alpha-methylbenzylamine

Cat. No.: B13762566
CAS No.: 106989-59-7
M. Wt: 235.36 g/mol
InChI Key: QVKVIGRBJWHCGH-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Alkylamines as Synthetic Intermediates and Functional Molecules

Aryl-substituted alkylamines are a class of organic compounds characterized by an alkylamine group attached to an aromatic ring system. This structural motif is of profound importance in organic synthesis, serving as a versatile building block for more complex molecules. The presence of the aromatic ring influences the reactivity of the amine, while the amine group can direct the substitution patterns on the aromatic ring. This interplay of functional groups allows for a diverse range of chemical transformations.

One of the most significant roles of aryl-substituted alkylamines is as chiral auxiliaries and resolving agents in asymmetric synthesis. Chiral amines, such as α-methylbenzylamine, are widely used to separate enantiomers from a racemic mixture, a critical step in the production of many pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect. The amine group can react with a racemic carboxylic acid, for example, to form diastereomeric salts which can then be separated by crystallization due to their different physical properties.

Furthermore, these amines are crucial intermediates in the synthesis of a vast number of biologically active compounds. The benzylamine (B48309) structural core is found in numerous pharmaceuticals, including analgesics, antidepressants, and antihypertensives. Their derivatives are also explored for their potential in crop protection and as catalysts in various chemical reactions. The ability to introduce a wide variety of substituents onto the aromatic ring allows for the fine-tuning of the molecule's biological activity and physical properties.

The following table provides a summary of key applications of aryl-substituted alkylamines:

Application AreaSpecific UseExample Compound Class
Asymmetric SynthesisChiral Resolving Agents, Chiral AuxiliariesChiral α-Methylbenzylamines
PharmaceuticalsActive Pharmaceutical Ingredients (APIs)Benzylamine derivatives in various drug classes
AgrochemicalsPesticides and HerbicidesSubstituted anilines and benzylamines
CatalysisLigands for metal catalysts, OrganocatalystsChiral diamines and other functionalized amines

Contextualizing p-(Heptyloxy)-alpha-methylbenzylamine within Specialized Chemical Scaffolds

This compound is a specific derivative of the more commonly known α-methylbenzylamine. Its structure features a heptyloxy group (-O(CH₂)₆CH₃) at the para position of the phenyl ring. This long alkyl chain introduces a significant lipophilic character to the molecule, which can profoundly influence its physical properties and potential applications.

Within the realm of specialized chemical scaffolds, the introduction of a long alkoxy chain, such as a heptyloxy group, is a common strategy in the design of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of molecules with a rigid aromatic core and a flexible alkyl chain is a key factor for the formation of liquid crystalline phases. Research into compounds with similar structures, such as p-alkoxybenzoic acids, has shown that the length of the alkyl chain plays a crucial role in determining the temperature range and type of liquid crystalline phases (nematic, smectic, etc.). researchgate.netcmu.edu While specific studies on the liquid crystalline properties of this compound are not widely reported, its molecular structure suggests it could be a valuable precursor or component in the synthesis of liquid crystalline materials.

The chiral center at the alpha-carbon, adjacent to the nitrogen atom, means that this compound can exist as two enantiomers. This chirality, combined with the molecular shape imparted by the heptyloxy group, could lead to the formation of chiral liquid crystal phases, which are of interest for applications in optical displays and sensors.

The synthesis of this compound would likely follow established methods for the preparation of similar benzylic amines. A common and efficient route is the reductive amination of the corresponding ketone, in this case, p-(heptyloxy)acetophenone. nih.gov This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced to the final amine.

The chemical properties of this compound are summarized in the table below, based on predicted data from publicly available chemical databases.

PropertyValueSource
Molecular FormulaC₁₅H₂₅NOPubChem
Molecular Weight235.37 g/molPubChem
XLogP34.3PubChem (Predicted)
Hydrogen Bond Donor Count1PubChem (Predicted)
Hydrogen Bond Acceptor Count2PubChem (Predicted)
Rotatable Bond Count8PubChem (Predicted)

Overview of Research Trajectories in Advanced Organic Synthesis and Materials Science

Current research in advanced organic synthesis is heavily focused on the development of efficient, selective, and sustainable methods for the construction of complex molecules. This includes the design of new catalysts for asymmetric synthesis, the development of novel reaction pathways that minimize waste, and the use of computational tools to predict reaction outcomes and design new functional molecules. The synthesis of chiral amines, including derivatives like this compound, benefits from these advancements, with ongoing efforts to develop more effective chiral catalysts and greener reaction conditions.

In materials science, there is a growing interest in the design of "smart" materials with tunable properties. Liquid crystals are a prime example of such materials, and the synthesis of new liquid crystalline compounds with tailored properties is an active area of research. The incorporation of chiral centers and functional groups that can respond to external stimuli (e.g., light, electric fields) into liquid crystal structures is a key research trajectory. Molecules like this compound, with their combination of a chiral center, a polar amine group, and a lipophilic chain, represent a structural motif that could be exploited in the design of novel functional materials.

Furthermore, the field of polymer chemistry is exploring the use of chiral monomers to create polymers with unique helical structures and chiroptical properties. Chiral amines can be used as monomers or as catalysts in the polymerization process to induce chirality in the polymer backbone. The specific properties of this compound, such as its potential liquid crystalline behavior, could be imparted to a polymer chain, leading to the development of new materials with ordered structures and interesting optical or electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106989-59-7

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

1-(4-heptoxyphenyl)ethanamine

InChI

InChI=1S/C15H25NO/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11,13H,3-7,12,16H2,1-2H3

InChI Key

QVKVIGRBJWHCGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Strategic Synthetic Methodologies for P Heptyloxy Alpha Methylbenzylamine and Analogues

Regioselective Functionalization Approaches to Substituted Benzylamines

Regioselective synthesis focuses on the controlled formation of the target molecule without specific control of its stereochemistry, typically yielding a racemic mixture. These methods are foundational and often serve as precursors for subsequent chiral resolution or as benchmarks for developing asymmetric syntheses.

Catalytic Reductive Amination Routes

Catalytic reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. bohrium.com For the synthesis of p-(heptyloxy)-alpha-methylbenzylamine, the process commences with p-heptyloxyacetophenone. This ketone undergoes condensation with an amine source, such as ammonia (B1221849) or ammonium (B1175870) salts, to form an intermediate imine or enamine, which is then reduced in situ to the target primary amine. organic-chemistry.org

Several catalytic systems can be employed for the reduction step. Classical methods include catalytic hydrogenation using heterogeneous catalysts like Raney Nickel or platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.gov More contemporary approaches utilize transition metal catalysts, such as in-situ-generated amorphous cobalt particles, which can operate under milder conditions of temperature and pressure. organic-chemistry.org Another well-established method is the Leuckart-Wallach reaction, which uses ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring higher temperatures.

Table 1: Comparison of Catalytic Reductive Amination Systems for Benzylamine (B48309) Synthesis

Catalytic System Amine Source Reducing Agent Typical Conditions Key Features
Raney Nickel Ammonia (aq.) Hydrogen (H₂) 50-150 bar H₂, 80-120 °C High efficiency, requires high pressure. nih.gov
Platinum on Carbon (Pt/C) Ammonia (aq.) Hydrogen (H₂) 10-100 bar H₂, 25-80 °C High activity, risk of aromatic ring hydrogenation. nih.gov
Cobalt Chloride (CoCl₂) / NaBH₄ Ammonia (aq.) Hydrogen (H₂) 1-10 bar H₂, 80 °C Mild conditions, high selectivity. organic-chemistry.org

Nucleophilic Substitution Pathways for p-Heptyloxy Introduction

The introduction of the C7 alkyl chain at the para-position of the phenyl ring is efficiently achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This strategic step is typically performed on a precursor molecule before the formation of the amine group to avoid potential side reactions with the nitrogen atom.

The synthesis begins with a commercially available starting material, p-hydroxyacetophenone. This phenolic ketone is deprotonated with a suitable base to form a more nucleophilic phenoxide ion. The subsequent reaction with a heptyl electrophile, such as 1-bromoheptane (B155011) or 1-iodoheptane, results in the formation of the desired p-heptyloxyacetophenone, the direct precursor for the reductive amination step described previously. The choice of base and solvent is critical for optimizing reaction yield and minimizing side products.

Table 2: Typical Conditions for Williamson Ether Synthesis of p-Heptyloxyacetophenone

Substrate Reagent Base Solvent Typical Conditions
p-Hydroxyacetophenone 1-Bromoheptane Potassium Carbonate (K₂CO₃) Acetone (B3395972) or DMF Reflux, 8-24 hours
p-Hydroxyacetophenone 1-Iodoheptane Sodium Hydride (NaH) Tetrahydrofuran (THF) 0 °C to room temp., 2-6 hours

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted benzylamines in a single synthetic operation, thereby reducing waste and saving time. nih.gov These reactions combine three or more starting materials in a one-pot process to form a product that incorporates structural features from each of the reactants. mdpi.com

For the synthesis of analogues of this compound, a Petasis reaction (also known as the borono-Mannich reaction) could be envisioned. This reaction typically involves an amine, a carbonyl compound (aldehyde), and a vinyl- or aryl-boronic acid. To generate the α-methylbenzylamine core, a variation using a pre-formed secondary amine and p-heptyloxybenzaldehyde could react with a vinylboronic acid, followed by subsequent transformations. Alternatively, copper-catalyzed three-component carboamination of styrenes provides another modern route to diverse benzylamine derivatives. nih.gov

Table 3: Illustrative Three-Component Reaction for Benzylamine Analogue Synthesis

Reaction Type Component 1 Component 2 Component 3 Catalyst / Conditions
Petasis Reaction p-Heptyloxybenzaldehyde A secondary amine (e.g., dibenzylamine) Vinylboronic Acid Dichloromethane (DCM), Room Temp.
Strecker Synthesis p-Heptyloxyacetophenone Imine Trimethylsilyl Cyanide (TMSCN) Zinc Iodide (ZnI₂) Catalytic, mild conditions

Enantioselective Synthesis of alpha-Methylbenzylamine Derivatives

Producing a single enantiomer of a chiral amine is crucial for applications in pharmaceuticals and asymmetric synthesis, where stereochemistry dictates biological activity and reaction outcomes. nbinno.com Enantioselective methods are designed to create the chiral center at the benzylic carbon with a strong preference for one stereoisomer over the other.

Chiral Auxiliary-Mediated Asymmetric Transformations

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary is a chiral molecule that is covalently attached to the substrate, directs the stereochemical course of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product. wikipedia.orggoogle.com

For the synthesis of chiral α-methylbenzylamine derivatives, one approach involves the use of chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide). Condensation of (R)-tert-butanesulfinamide with p-heptyloxyacetophenone yields a chiral N-sulfinyl imine. This intermediate can then be reduced diastereoselectively by a hydride reagent (e.g., sodium borohydride), where the bulky tert-butyl group shields one face of the C=N bond, directing the hydride attack to the opposite face. Subsequent acidic hydrolysis cleaves the auxiliary, affording the desired chiral primary amine with high enantiomeric purity. Evans oxazolidinones are another class of powerful auxiliaries used for stereoselective alkylation and aldol (B89426) reactions that can set key stereocenters in complex syntheses. wikipedia.org

Table 4: Common Chiral Auxiliaries in Asymmetric Amine Synthesis

Chiral Auxiliary Typical Application Key Transformation Diastereomeric Ratio (d.r.)
(R)-tert-Butanesulfinamide Diastereoselective reduction of ketimines Imine Reduction Often >95:5
Evans Oxazolidinone Diastereoselective alkylation of amides Enolate Alkylation Often >98:2
(S)-(-)-α-Methylbenzylamine Substrate-controlled reductions/additions Imine Reduction Variable, substrate-dependent researchgate.net

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis is a powerful and atom-economical approach for synthesizing chiral compounds. This method utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The most common application for chiral amine synthesis is the asymmetric hydrogenation or transfer hydrogenation of a prochiral imine. nih.govbris.ac.uk

The synthesis starts with the formation of the imine from p-heptyloxyacetophenone and ammonia. This imine is then reduced using a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated to a chiral ligand. For instance, Ru-BINAP complexes, pioneered by Noyori, are highly effective for the asymmetric hydrogenation of ketones and imines. Asymmetric transfer hydrogenation, using a hydrogen donor like formic acid or isopropanol, with catalysts such as [RuCl₂(p-cymene)]₂ and a chiral diamine ligand (e.g., TsDPEN), is another highly effective method that avoids the need for high-pressure hydrogen gas. Furthermore, biocatalysis using enzymes like transaminases has emerged as a green and highly selective method for converting ketones directly to chiral amines. researchgate.net

Table 5: Examples of Asymmetric Catalytic Systems for Chiral Amine Synthesis

Catalyst System Ligand / Co-catalyst Reaction Type Typical Substrates Enantiomeric Excess (ee)
[Rh(COD)Cl]₂ Chiral Phosphine (e.g., Josiphos) Asymmetric Hydrogenation Aromatic Imines Up to 99%
[RuCl₂(p-cymene)]₂ (R,R)-TsDPEN Asymmetric Transfer Hydrogenation Aromatic Ketones/Imines Up to 99%
Chiral Lithium Amide Base (-)-Sparteine Asymmetric Deprotonation/Arylation N-Acyl Benzylamines bris.ac.uk Up to >99% bris.ac.uk

Biocatalytic Approaches (e.g., Transaminase-mediated synthesis)

The synthesis of chiral amines, including this compound, has increasingly benefited from biocatalytic methods, which offer high enantioselectivity and operate under mild reaction conditions. rsc.org Among the most powerful biocatalysts for this purpose are transaminases (TAs), particularly ω-transaminases (ω-TAs). mdpi.com These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. rsc.org

For the synthesis of this compound, the most common biocatalytic strategy is the asymmetric synthesis from a prochiral ketone precursor, p-(heptyloxy)acetophenone. This reaction is catalyzed by an (R)- or (S)-selective ω-transaminase to produce the corresponding single enantiomer of the amine. mdpi.com The reaction mechanism is a well-studied ping-pong-bi-bi kinetic process, which relies on the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor to mediate the amino group transfer. mdpi.comrsc.org

The general reaction is as follows: p-(heptyloxy)acetophenone + Amine Donor ⇌ this compound + Ketone Byproduct

A critical component of this process is the choice of the amine donor. Commonly used donors include L-alanine (which produces pyruvate (B1213749) as a byproduct) or isopropylamine (B41738) (which produces acetone). nih.gov The selection of the transaminase itself is paramount, as different enzymes exhibit different substrate specificities and stereoselectivities. Through screening of enzyme collections or protein engineering, transaminases can be identified or developed to efficiently convert bulky aromatic ketones like p-(heptyloxy)acetophenone. nih.govnih.gov The ability to use either an (R)- or (S)-selective enzyme allows for the production of both enantiomers of the target amine with high optical purity, often exceeding 99% enantiomeric excess (ee). mdpi.comnih.gov

Table 1: Examples of ω-Transaminases in Asymmetric Synthesis

Enzyme ClassTypical SelectivityAmine Donor ExampleKetone ByproductApplication
(R)-selective ω-TA(R)-aminesL-AlaninePyruvateProduction of (R)-enantiomers
(S)-selective ω-TA(S)-aminesIsopropylamineAcetoneProduction of (S)-enantiomers
Engineered ω-TAVaries'Smart' donors (e.g., cadaverine)Cyclic imineImproved equilibrium shift

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

To move from a laboratory-scale reaction to a viable industrial process, rigorous optimization of reaction conditions is essential. For the transaminase-mediated synthesis of this compound, key parameters include solvent choice, catalyst design, and process intensification strategies aimed at overcoming thermodynamic limitations. researchgate.net

Solvent Effects on Reaction Kinetics and Thermodynamics

The reaction medium significantly impacts enzyme activity, stability, and substrate solubility. While aqueous buffers are the natural environment for enzymes, the low solubility of hydrophobic substrates like p-(heptyloxy)acetophenone can limit reaction rates. To address this, organic co-solvents are often introduced.

For instance, Dimethyl sulfoxide (B87167) (DMSO) has been successfully used at concentrations up to 50% to dissolve high loads of hydrophobic ketones in industrial transaminase processes. mdpi.com However, high concentrations of organic solvents can also lead to decreased enzyme stability. researchgate.net

A greener and often more effective alternative is the use of Deep Eutectic Solvents (DESs) as co-solvents. nih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than its individual components. They are biodegradable, easy to prepare, and have been shown to enhance both the catalytic efficiency and stability of transaminases. nih.gov The presence of certain DESs can create a more favorable microenvironment for the enzyme, improving substrate binding and increasing thermal stability. nih.gov Studies have shown that the choice of DES components and their concentration in the aqueous medium are critical for optimizing enzyme performance. nih.gov

Table 2: Effect of Co-solvents on a Model ω-Transaminase Reaction

Co-solvent (10% v/v)Relative Activity (%)Thermal Stability ImprovementKey Observation
None (Buffer only)100BaselineStandard aqueous condition.
DMSO~85DecreasedImproves substrate solubility but can reduce enzyme stability.
Methanol (B129727)~70DecreasedOften detrimental to enzyme stability.
Choline chloride:Glycerol DES~1801.5-foldEnhances both activity and stability.
Choline chloride:Urea:Glycerol DES~2402.7-foldTernary DES shows superior performance in enhancing catalytic efficiency. nih.gov

Catalyst Design and Ligand Screening in Chiral Synthesis

In the context of biocatalysis, "catalyst design" refers primarily to the engineering of the enzyme itself. Wild-type transaminases often have a limited substrate scope, showing low activity towards bulky, non-natural substrates. nih.gov To create a suitable catalyst for producing this compound, protein engineering techniques like directed evolution and rational design are employed. mdpi.comresearchgate.net

Directed Evolution: This process involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties (e.g., higher activity towards p-(heptyloxy)acetophenone, enhanced stability in co-solvents, or altered stereoselectivity).

Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations in the active site. By modifying amino acid residues in the substrate-binding pockets, the enzyme can be tailored to better accommodate the heptyloxy-substituted aromatic ring, thereby increasing catalytic efficiency. diva-portal.org

While biocatalysis is a primary strategy, it is worth noting that traditional chemical methods for chiral amine synthesis also rely heavily on catalyst design. Asymmetric synthesis of benzylamines can be achieved using chiral metal complexes or organocatalysts. For example, copper(II)-bis(oxazoline) complexes have been used for the enantioselective aza-Friedel–Crafts reaction between phenols and aldimines to produce chiral benzylamines. nih.gov Similarly, chiral bifunctional secondary amine catalysts and chiral pyridoxals have been designed for various asymmetric transformations leading to chiral amines. researchgate.netrsc.org These chemo-catalytic routes offer an alternative, though often less environmentally benign, pathway to the target molecule.

Process Intensification and Scalability Considerations

A major challenge in scaling up transaminase reactions is the often-unfavorable thermodynamic equilibrium, which can limit product conversion. rsc.org To drive the reaction towards the desired amine product, several process intensification strategies have been developed.

One of the most effective approaches is the removal of one of the reaction products to shift the equilibrium according to Le Châtelier's principle. mdpi.com Common methods include:

Use of Excess Amine Donor: Employing a large excess of a cost-effective amine donor, such as isopropylamine, can effectively push the reaction forward. The volatile acetone byproduct can also be removed by evaporation or reduced pressure to further drive the reaction. nih.govresearchgate.net

Enzymatic Byproduct Removal: A second enzyme can be coupled to the reaction to consume the ketone byproduct. For example, if L-alanine is the amine donor, the resulting pyruvate can be converted to lactate (B86563) by lactate dehydrogenase (LDH), a process that is effectively irreversible. nih.govmdpi.com

'Smart' Amine Donors: Diamines like cadaverine (B124047) can be used as amine donors. Upon transferring their amino group, they are converted into an amino aldehyde that spontaneously cyclizes, irreversibly removing it from the reaction equilibrium. nih.gov

For scalability, catalyst stability and reusability are crucial. Enzyme immobilization onto solid supports is a key enabling technology. researchgate.net Immobilized transaminases can be easily separated from the reaction mixture and reused, which significantly lowers process costs. Furthermore, immobilization facilitates the use of continuous flow reactors, such as packed-bed or membrane reactors, which offer superior process control, higher productivity, and easier integration with downstream processing compared to traditional batch reactors. rsc.orgau.dk The development of micro-scale, high-throughput screening assays allows for the rapid optimization of reaction parameters, which can then be directly applied to larger-scale production. researchgate.netresearchgate.net

Table 3: Comparison of Equilibrium Shifting Strategies

StrategyDescriptionAdvantagesDisadvantages
Excess Amine Donor Use of a large molar excess (e.g., 10-20 eq.) of isopropylamine.Simple, single-enzyme system.Requires large amounts of amine; may complicate downstream processing.
Coupled Enzyme System Addition of a second enzyme (e.g., LDH) to remove the ketone byproduct.Highly effective equilibrium shift; high conversions achieved.Requires a second enzyme and cofactor regeneration system (e.g., GDH). nih.gov
'Smart' Amine Donor Use of a diamine donor that forms an inert cyclic product after amination.Near-stoichiometric amounts of donor needed; very effective shift.'Smart' donors can be more expensive than simple amines. nih.gov
Product Removal In-situ removal of the amine product via crystallization or extraction.Shifts equilibrium and can prevent product inhibition.Requires specialized reactor design and process control. livescience.io

Advanced Spectroscopic and Structural Elucidation of P Heptyloxy Alpha Methylbenzylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the complex structure of p-(heptyloxy)-alpha-methylbenzylamine. Through a combination of one-dimensional and multi-dimensional experiments, a complete picture of the molecule's atomic connectivity and spatial arrangement can be constructed.

Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of covalent bonds within the molecule. Techniques such as COSY, HSQC, and HMBC provide correlational data that allows for the step-by-step assembly of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would establish the connectivity within the heptyloxy chain by showing correlations between adjacent methylene (B1212753) (-CH₂-) groups. It would also confirm the coupling between the methine proton (α-CH) and the methyl protons (-CH₃) of the ethylamine (B1201723) moiety, as well as the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal for the benzylic methine group will show a cross-peak to its corresponding carbon signal, definitively linking the two.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is particularly powerful for connecting different molecular fragments. For example, HMBC would show a correlation from the protons of the benzylic methyl group to the methine carbon and the aromatic C1 carbon. Crucially, it would also show correlations from the methylene protons closest to the oxygen atom (O-CH₂) to the aromatic C4 carbon, confirming the position of the ether linkage.

The combined data from these experiments allows for the complete assignment of all proton and carbon signals, as detailed in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
α-CH~4.1~50-55
α-CH₃~1.4~20-25
Ar-H (ortho to O)~6.8-6.9~114-115
Ar-H (meta to O)~7.2-7.3~128-129
Ar-C1 (ipso to ethylamine)-~140-142
Ar-C4 (ipso to ether)-~158-160
O-CH₂~3.9-4.0~68-70
O-CH₂-CH₂ ~1.7-1.8~29-30
Heptyl Chain (-CH₂-)~1.3-1.5~22-32
Terminal -CH₃~0.9~14

Table 2: Expected 2D NMR Correlations for Structural Elucidation

Correlation TypeKey Expected Cross-PeaksInformation Gained
COSY (¹H-¹H) α-CH ↔ α-CH₃Confirms ethylamine fragment.
Ar-H (ortho) ↔ Ar-H (meta)Establishes aromatic spin system.
O-CH₂ ↔ O-CH₂-CH₂ Shows connectivity within the heptyloxy chain.
HSQC (¹H-¹³C) Direct correlation for all protonated carbons.Assigns carbons directly attached to protons.
HMBC (¹H-¹³C) α-CH₃ ↔ α-CH, Ar-C1Connects methyl group to the rest of the benzylamine (B48309).
Ar-H (meta) ↔ Ar-C1, Ar-C4Confirms para-substitution pattern on the aromatic ring. youtube.com
O-CH₂ ↔ Ar-C4Confirms attachment of the heptyloxy group to the aromatic ring.

The seven-carbon heptyloxy chain is not static; it is a flexible tail that can adopt numerous conformations through rotation around its carbon-carbon single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful technique for studying these conformational dynamics. unibas.it

At room temperature, the rotation around the C-C bonds of the alkyl chain is typically fast on the NMR timescale. This rapid motion leads to the observation of time-averaged signals for the methylene protons. However, as the temperature is lowered, the rate of bond rotation decreases. If the temperature is lowered sufficiently to a point where the interconversion between different stable conformers (e.g., anti vs. gauche) becomes slow on the NMR timescale, the signals for the chemically non-equivalent protons in these different conformations may broaden and eventually resolve into separate peaks. unibas.it

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy barriers (ΔG‡) for bond rotation. This provides quantitative data on the conformational flexibility of the heptyloxy chain and the relative energetic stability of its different spatial arrangements. unibas.it

The α-carbon of the ethylamine moiety is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. Chiral NMR spectroscopy provides methods to differentiate and quantify them. nih.gov

This is typically achieved by introducing a chiral auxiliary, which interacts with the enantiomers to form transient diastereomeric complexes. acs.orgnih.gov Since diastereomers have different physical properties, their NMR spectra are distinct. Common methods include:

Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to create a chiral environment. The differential interaction between the CSA and each enantiomer leads to the separation of formerly equivalent signals in the NMR spectrum. For amines, chiral acids or alcohols are often effective. nih.gov

Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent bond, creating a pair of diastereomers. These diastereomers can then be readily distinguished by standard NMR. acs.orgbham.ac.uk

Once separate signals are resolved for the two enantiomers (or their diastereomeric derivatives), the enantiomeric excess (ee) can be determined by integrating the corresponding peaks. acs.orgnews-medical.net For example, a specific proton, such as the α-CH or the α-CH₃, will show two distinct signals, and the ratio of their areas directly corresponds to the ratio of the enantiomers in the sample. acs.orgnews-medical.net

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is unique to the molecule's structure, as well as confirming the presence of specific functional groups. libretexts.orgcopbela.org

Table 3: Key Vibrational Modes for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500WeakMedium, Broad
C-H Stretch (aromatic)3030-31003030-3100Medium
C-H Stretch (aliphatic)2850-29602850-2960Strong
C=C Stretch (aromatic ring)1500, 16101500, 1610Strong
N-H Bend (amine)1590-1650-Medium
C-O-C Stretch (aryl ether)1240-1260 (asymmetric)~1030 (symmetric)Strong (IR)
C-H Out-of-Plane Bend810-840-Strong

While IR spectroscopy is primarily used for functional group identification, it can also offer subtle insights into molecular conformation. The vibrational frequencies of certain bonds, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the local environment. libretexts.org

For the heptyloxy chain, specific C-H rocking or twisting modes and C-C stretching vibrations can be influenced by the conformational state (e.g., trans vs. gauche) of the alkyl chain. nih.gov In a highly ordered or crystalline sample, these bands may appear sharper and more defined. In contrast, in a liquid or amorphous state where a mixture of conformers exists, these bands may broaden due to the overlap of signals from multiple conformations. Analysis of these band shapes and positions can thus provide qualitative information about the conformational purity or disorder of the flexible side chain. nih.gov Aromatic C-H out-of-plane bending vibrations are particularly useful for confirming the para-substitution pattern of the benzene (B151609) ring, which is expected to show a strong band in the 810-840 cm⁻¹ region. pressbooks.publibretexts.org

Raman spectroscopy involves inelastic scattering of light. In Resonance Raman (RR) spectroscopy, the wavelength of the incident laser is chosen to match an electronic absorption band of the molecule. This results in a selective and significant enhancement of the Raman signals for vibrational modes that are coupled to that electronic transition. sci-hub.se

For this compound, the aromatic ring has a π → π* electronic transition in the UV region. libretexts.org The heptyloxy group acts as an electron-donating group through resonance, pushing electron density into the benzene ring. youtube.com By tuning the excitation laser to this transition, RR spectroscopy can be used to probe the electronic structure of the chromophore (the aromatic ring). The vibrational modes of the benzene ring that are enhanced in the RR spectrum will be those that are involved in the geometric changes that occur upon electronic excitation. This enhancement provides detailed information about the nature of the excited state and how the electron-donating heptyloxy substituent influences the electronic distribution within the aromatic system. sci-hub.se

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and deducing its elemental composition. For this compound (C15H25NO), the theoretical monoisotopic mass is 235.19362 Da. While HRMS would be employed to confirm this mass with high accuracy, specific experimental data from such analyses are not currently published.

In the absence of experimental data, predicted mass spectrometry values can offer theoretical insights. The following table outlines the predicted m/z values for various adducts of this compound.

AdductPredicted m/z
[M+H]+236.20090
[M+Na]+258.18284
[M-H]-234.18634
[M+NH4]+253.22744
[M+K]+274.15678
[M+H-H2O]+218.19088

This data is based on theoretical predictions and has not been experimentally verified.

Tandem Mass Spectrometry for Structural Characterization of Derivatives

Tandem mass spectrometry (MS/MS) would be instrumental in characterizing the fragmentation pathways of this compound and its derivatives. This technique involves the isolation and subsequent fragmentation of a precursor ion to generate a series of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure. Key fragmentation pathways would likely involve cleavage of the heptyloxy side chain, the bond between the alpha-carbon and the benzyl (B1604629) ring, and the loss of the amino group. However, no published tandem mass spectrometry studies are available for this specific compound or its close derivatives, precluding a detailed discussion of its fragmentation behavior.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Analysis of Intermolecular Interactions and Crystal Packing

Furthermore, X-ray crystallographic data would allow for a thorough analysis of the intermolecular interactions that govern the crystal packing. These interactions, which include hydrogen bonding, van der Waals forces, and potential π-π stacking of the phenyl rings, are crucial in determining the macroscopic properties of the solid material. At present, there are no published crystal structures for this compound in crystallographic databases. Consequently, a discussion of its solid-state architecture and intermolecular interactions remains speculative.

Theoretical and Computational Investigations of P Heptyloxy Alpha Methylbenzylamine

Quantum Chemical Calculations (e.g., DFT) for Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a powerful tool for elucidating the electronic structure and geometric parameters of a molecule. epstem.netbanglajol.info For a molecule like p-(heptyloxy)-alpha-methylbenzylamine, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure.

Molecular Orbital Analysis and Frontier Orbital Energies

A key output of quantum chemical calculations is the analysis of molecular orbitals. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. banglajol.info A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative and would need to be determined by actual DFT calculations.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. researchgate.net For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the amine group and the oxygen atom of the heptyloxy group, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their electrophilic nature. This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. epstem.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum and understand the nature of electronic excitations within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations would allow for the exploration of the conformational landscape of this compound, providing a deeper understanding of its flexibility and interactions with its environment.

Solvent-Solute Interactions and Aggregation Behavior

MD simulations are particularly useful for studying how a molecule behaves in a solvent. nih.govkinampark.comresearchgate.net By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to analyze the specific interactions between the solute (this compound) and the solvent. This includes the formation and dynamics of hydrogen bonds between the amine group and protic solvents.

Furthermore, by simulating multiple molecules of this compound together, MD can be used to investigate its aggregation behavior. nih.govresearchgate.net These simulations can reveal whether the molecules tend to self-assemble, the preferred orientation of the molecules within an aggregate, and the intermolecular forces that drive this process. Such studies are crucial for understanding the behavior of the compound in solution and in the solid state.

Table 2: Compound Names Mentioned

Compound Name
This compound

Chemical Reactivity and Mechanistic Studies of the Amine Moiety

Nucleophilic Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character to the molecule, enabling it to participate in a range of reactions involving the formation of new carbon-nitrogen bonds.

The primary amine of p-(Heptyloxy)-alpha-methylbenzylamine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for the protection of the amine group or for the synthesis of more complex molecular architectures. Similarly, alkylation with alkyl halides or other alkylating agents can introduce various alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. These derivatization reactions are crucial for modifying the steric and electronic properties of the molecule.

Acylation and Alkylation Reactions of Analogous p-Alkoxy-alpha-methylbenzylamines

Reactant 1 Reactant 2 Product Reaction Type Reference Compound
p-Methoxy-alpha-methylbenzylamine Acetyl Chloride N-(1-(4-methoxyphenyl)ethyl)acetamide Acylation p-Methoxy-alpha-methylbenzylamine
p-Methoxy-alpha-methylbenzylamine Methyl Iodide N-methyl-1-(4-methoxyphenyl)ethanamine Alkylation p-Methoxy-alpha-methylbenzylamine
p-Benzyloxy-alpha-methylbenzylamine Benzoyl Chloride N-(1-(4-(benzyloxy)phenyl)ethyl)benzamide Acylation p-Benzyloxy-alpha-methylbenzylamine

Note: This table presents representative acylation and alkylation reactions for analogous p-alkoxy-alpha-methylbenzylamines to illustrate the expected reactivity of this compound.

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key transformation in organic synthesis, providing a pathway to a variety of other functional groups and molecular structures.

Aromatic Substitutions and Transformations of the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating heptyloxy group.

The heptyloxy group is a strong activating group and an ortho, para-director. Since the para position is already occupied by the alpha-methylbenzylamine moiety, electrophilic substitution reactions will predominantly occur at the ortho positions relative to the heptyloxy group. The lone pairs on the oxygen atom of the heptyloxy group can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and thereby making them more susceptible to attack by electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Directing Effects in Electrophilic Aromatic Substitution

Substituent on Benzene Ring Activating/Deactivating Directing Effect
-O-Alkyl (e.g., -O-Heptyl) Strongly Activating Ortho, Para

Note: This table illustrates the general directing effects of substituents relevant to the reactivity of this compound.

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center at the alpha-carbon makes this compound a valuable chiral building block in asymmetric synthesis. Its enantiomerically pure forms can be used to introduce chirality into a target molecule, enabling the synthesis of stereochemically defined products.

This compound can be employed as a chiral auxiliary to control the stereochemical outcome of reactions. By temporarily incorporating this chiral moiety into a substrate, it can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. For instance, imines derived from the condensation of chiral p-alkoxy-alpha-methylbenzylamines with aldehydes or ketones can undergo diastereoselective nucleophilic additions. nih.govrsc.org The chiral auxiliary can then be cleaved and removed from the product, yielding an enantiomerically enriched molecule. This strategy is widely used in the synthesis of chiral amines, amino acids, and other complex natural products and pharmaceuticals. nih.govrsc.org

Diastereoselective Alkylation of an Imine Derived from a Chiral p-Alkoxy Aniline (B41778)

Chiral Aldehyde Chiral Amine (Analog) Alkylating Agent Major Diastereomer Product Diastereomeric Ratio

Note: This table provides an example of a diastereoselective alkylation using a p-alkoxy aniline as an analogue to demonstrate the potential of this compound in controlling stereochemistry. nih.gov

Enantioselective Induction in Subsequent Reactions

The chiral amine moiety is a cornerstone of asymmetric synthesis, capable of inducing stereoselectivity in a variety of chemical transformations. While specific research on the enantioselective induction of p-(heptyloxy)-α-methylbenzylamine is not extensively documented in publicly available literature, the principles of its stereochemical control can be thoroughly understood by examining the behavior of its parent compound, α-methylbenzylamine, and related chiral amines. These compounds are widely employed as chiral auxiliaries, where they are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

The underlying principle of this stereocontrol lies in the formation of diastereomeric intermediates or transition states that possess different energy levels. The chiral auxiliary, in this case, the p-(heptyloxy)-α-methylbenzylamine moiety, creates a chiral environment around the reactive center. This environment sterically and/or electronically differentiates the two faces of the prochiral substrate, leading to a preferential attack of the reagent from the less hindered face.

One of the primary mechanisms for this facial discrimination is steric hindrance. The bulky groups attached to the stereocenter of the chiral amine block one of the faces of the reacting molecule, thereby forcing the incoming reagent to approach from the opposite, more accessible face. For instance, in the context of α-alkylation of a ketone, the ketone can first be converted into a chiral imine by reaction with p-(heptyloxy)-α-methylbenzylamine. The subsequent approach of an alkylating agent to the enolate of this imine will be directed by the stereochemistry of the amine auxiliary.

Another significant factor in enantioselective induction is the potential for the formation of rigid, chelated intermediates. In reactions involving metal ions, the amine and another functional group on the substrate can coordinate to the metal, creating a conformationally restricted cyclic transition state. This rigidity amplifies the steric influence of the chiral auxiliary, leading to a higher degree of stereoselectivity.

The effectiveness of a chiral auxiliary is typically quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High d.e. or e.e. values indicate a high degree of stereochemical control exerted by the auxiliary. After the desired stereocenter has been created, the chiral auxiliary is typically cleaved from the product and can often be recovered for reuse, a key principle in efficient asymmetric synthesis.

The versatility of chiral benzylamines as auxiliaries is demonstrated in a wide array of reactions, including nucleophilic additions to carbonyls, conjugate additions, alkylations, and cycloadditions. The specific reaction conditions, such as the choice of solvent, temperature, and Lewis acid, can significantly influence the degree of stereoselectivity achieved.

To illustrate the potential for enantioselective induction, the following table presents data from studies on the closely related and well-researched chiral auxiliary, (S)-α-methylbenzylamine, in aza-Michael reactions with various α,β-unsaturated carbonyl compounds. thieme-connect.de

Table 1: Diastereoselectivity in the Aza-Michael Reaction of (S)-(–)-α-Methylbenzylamine with α,β-Unsaturated Carbonyl Compounds thieme-connect.de

Entryα,β-Unsaturated Carbonyl CompoundDiastereomeric Excess (d.e.) (%)
1trans-Cinnamaldehyde56
2trans-4-Methoxycinnamaldehyde98
3trans-4-Chlorocinnamaldehyde98
4trans-4-Nitrocinnamaldehyde98
5trans-Crotonaldehyde20
6trans-Chalcone98
7trans-4,4'-Dimethoxychalcone98

The data in Table 1 showcases the high levels of diastereoselectivity that can be achieved using a chiral α-methylbenzylamine auxiliary. thieme-connect.de The variation in diastereomeric excess with different substrates highlights the subtle interplay of steric and electronic factors that govern the stereochemical outcome of the reaction. For instance, the lower diastereoselectivity observed with trans-crotonaldehyde may be attributed to the smaller size of the methyl group compared to the phenyl group in trans-cinnamaldehyde, resulting in less effective facial discrimination. thieme-connect.de

Chiral Resolution and Enantiomeric Purity Assessment

Diastereomeric Salt Formation with Chiral Acidswpmucdn.comchemistry-online.com

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. pbworks.comchemistry-online.com The resulting products are diastereomeric salts, which, unlike enantiomers, have different solubilities, allowing for their separation by methods such as fractional crystallization. pbworks.comwpmucdn.com

The choice of the resolving agent is crucial for a successful separation. The agent must form stable, crystalline salts with the amine, and the resulting diastereomeric salts must exhibit a significant difference in solubility in a chosen solvent. For α-methylbenzylamine and its derivatives, derivatives of tartaric acid are commonly employed. chemistry-online.com

L-(+)-tartaric acid is a frequently used resolving agent for α-methylbenzylamine. wpmucdn.comchemistry-online.com When a racemic mixture of the amine is treated with this acid, two diastereomeric salts are formed: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. These salts can be separated based on their differential solubility. pbworks.comchemistry-online.com Other chiral acids, such as N-tosyl-(S)-phenylalanine, have also been investigated as effective resolving agents for this class of amines. researchgate.net

Resolving AgentTarget Compound ClassReference
L-(+)-Tartaric Acidα-methylbenzylamine wpmucdn.comchemistry-online.com
(R,R)-Tartaric Acidα-methylbenzylamine pbworks.com
N-tosyl-(S)-phenylalanine(RS)-α-methylbenzylamine researchgate.net
(-)-di-p-toluoyl-d-tartaric acidRacemic intermediates researchgate.net

This table presents common resolving agents used for the parent compound, α-methylbenzylamine, which are applicable for its derivatives.

The success of diastereomeric salt resolution hinges on the optimization of crystallization conditions. The primary factor is the choice of solvent, as it directly influences the solubility of the diastereomeric salts. researchgate.net For the resolution of α-methylbenzylamine with tartaric acid, methanol (B129727) is often the solvent of choice. wpmucdn.comresearchgate.net In this system, one of the diastereomeric salts is significantly less soluble than the other and will preferentially crystallize from the solution as it cools. pbworks.comchemistry-online.com

The process involves dissolving the chiral acid and racemic amine in a heated solvent, such as methanol. chemistry-online.com The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the less soluble diastereomer. wpmucdn.com These crystals can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. chemistry-online.com The choice of solvent can even reverse the order of crystallization; studies on α-phenylethylamine have shown that while methanol leads to the precipitation of the (S)-amine salt, using water or ethanol (B145695) can result in the precipitation of the (R)-amine salt hydrate. researchgate.net After separation, the pure enantiomer of the amine is regenerated by treating the isolated salt with a base, such as sodium hydroxide, to neutralize the chiral acid. pbworks.comwpmucdn.com

Chromatographic Chiral Separation Techniqueschromforum.org

Chromatography offers a powerful alternative to classical resolution for both analytical and preparative-scale separation of enantiomers. These techniques utilize a chiral environment, typically a chiral stationary phase (CSP), to differentiate between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (e.e.) or optical purity of a chiral sample. heraldopenaccess.us The method involves passing the sample through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their separation on the chromatogram.

For the analysis of α-methylbenzylamine enantiomers, various polysaccharide-derived CSPs, such as Chiralpak and Chiralcel columns, have proven effective. chromforum.orgresearchgate.net The separation can sometimes be improved by derivatizing the amine before analysis. chromforum.orgresearchgate.net The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the resulting chromatogram. heraldopenaccess.us

ColumnMobile PhaseFlow RateDetectionReference
Astec® CHIROBIOTIC® VHexane:Isopropanol (90:10)0.5 mL/minUV, 254 nm sigmaaldrich.com
Chiralpak AD-HHexane:IPA (9:1)0.5 mL/minNot Specified chromforum.org
Chiralpak IANot SpecifiedNot SpecifiedNot Specified researchgate.net
Lux Amylose-1Not SpecifiedNot SpecifiedNot Specified researchgate.net

This table provides examples of HPLC conditions used for the separation of derivatized or underivatized α-methylbenzylamine enantiomers.

For larger-scale separation of enantiomers, preparative Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique, particularly within the pharmaceutical industry. nih.govamericanpharmaceuticalreview.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net

SFC offers several advantages over traditional preparative HPLC, including faster separations, reduced consumption of organic solvents, and higher throughput. nih.govresearchgate.net This makes it a more environmentally friendly ("greener") and cost-effective technology. nih.govresearchgate.net The technique is highly effective for chiral separations and allows for the isolation of individual enantiomers with high purity. americanpharmaceuticalreview.comresearchgate.net After separation, the CO2 component of the mobile phase is easily removed, simplifying the concentration of the purified product. researchgate.net

Derivatization for Chiral Analysis (e.g., using Mosher's Acid)heraldopenaccess.us

In some cases, the direct analysis of enantiomers can be challenging. Derivatization with a chiral reagent converts the pair of enantiomers into a pair of diastereomers, which can be more easily distinguished by analytical techniques like NMR spectroscopy or chromatography. nih.govresearchgate.net

A well-established method for determining the absolute configuration and enantiomeric purity of chiral amines is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA). nih.gov The amine is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form diastereomeric amides. The resulting diastereomers exhibit distinct signals in their ¹H NMR spectra. By systematically comparing the chemical shifts of protons near the chiral center in the two diastereomeric products (the ΔδSR analysis), the absolute configuration of the original amine can be reliably determined. nih.gov This method is a powerful tool for the stereochemical analysis of chiral amines and alcohols. nih.gov

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Applications in Advanced Materials Science

Use as a Component in Self-Assembled Supramolecular Structures

Design of Molecular Components for Controlled Self-Assembly

The controlled self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials science. The molecular structure of p-(Heptyloxy)-alpha-methylbenzylamine is inherently suited for this purpose. The presence of a long, nonpolar heptyloxy tail and a more polar alpha-methylbenzylamine headgroup imparts amphiphilic character to the molecule. This amphiphilicity can drive the formation of organized aggregates in certain solvents or upon cooling from a melt.

Furthermore, the chiral center at the alpha-carbon is a critical design element. Chirality is a key factor in the formation of helical supramolecular structures, which are the basis for chiral nematic (N*) liquid crystals. acs.org In such phases, the constituent molecules arrange themselves in a helical fashion, leading to unique optical properties, including selective reflection of light. It is hypothesized that this compound, either alone or as a chiral dopant in an achiral nematic host, could induce the formation of such chiral mesophases. The interplay of intermolecular forces, such as van der Waals interactions between the heptyloxy chains and π-π stacking of the phenyl rings, would further guide the self-assembly process.

The design principles for such molecular components can be summarized in the following table:

Molecular FeatureRole in Self-AssemblyPotential Supramolecular Structure
Chiral Center Induces helical twistingChiral Nematic Liquid Crystals
Heptyloxy Chain Promotes phase separation and orderingLamellar or columnar structures
Aromatic Core Facilitates π-π stackingOrdered molecular arrangements
Amine Group Site for hydrogen bondingDirectional intermolecular interactions

Characterization of Supramolecular Aggregates via Spectroscopy

To investigate the formation and structure of supramolecular aggregates of this compound, a suite of spectroscopic and analytical techniques would be employed.

Polarized Optical Microscopy (POM): This technique is fundamental for the initial identification of liquid crystalline phases. The unique textures observed under a polarizing microscope can distinguish between different types of mesophases, such as nematic, smectic, and cholesteric phases. For instance, a chiral nematic phase induced by this compound would be expected to exhibit a characteristic fingerprint texture.

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpies of phase transitions. This data is crucial for establishing the thermal range of any liquid crystalline phases and understanding the thermodynamics of the self-assembly process.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for probing chiral structures. The presence of a CD signal would provide direct evidence of the transfer of chirality from the molecular level to the supramolecular level, confirming the formation of helical aggregates.

X-ray Diffraction (XRD): XRD, particularly small-angle X-ray scattering (SAXS), can provide detailed information about the dimensions and symmetry of the self-assembled structures, such as the layer spacing in smectic phases or the pitch of a chiral nematic phase.

The expected characterization data for a hypothetical chiral nematic phase of this compound is summarized below:

TechniqueExpected ObservationInformation Gained
POM Oily streak or fingerprint textureIdentification of a chiral nematic phase
DSC Endothermic peaks on heatingPhase transition temperatures and enthalpies
CD Spectroscopy Non-zero signal in the UV-Vis regionConfirmation of supramolecular chirality
XRD Diffuse scattering peaksInformation on molecular packing and ordering

Precursor for Functional Organic Materials

Beyond its potential as a self-assembling material, this compound can serve as a valuable precursor for the synthesis of more complex functional organic materials. The primary amine group is a versatile functional handle that can participate in a wide range of chemical reactions.

For instance, it can be readily converted into amides, imines, or secondary and tertiary amines. This allows for the covalent attachment of other functional units, such as chromophores, polymers, or other mesogenic (liquid crystal-forming) groups. By reacting this compound with other molecules, a diverse library of new materials with tailored properties can be accessed.

One potential application is in the synthesis of chiral liquid crystalline polymers. By incorporating the this compound moiety into a polymer backbone or as a side chain, the self-assembling properties could be translated into robust, film-forming materials with potential applications in optical films, sensors, or chiral stationary phases for chromatography.

Another avenue of exploration is the synthesis of "bent-core" or "banana" liquid crystals. The introduction of the this compound unit into a larger, bent-shaped molecular architecture could lead to the formation of novel liquid crystal phases with unique polar ordering and electro-optical properties. acs.org

The versatility of this compound as a precursor is highlighted by the following potential synthetic transformations:

ReagentResulting Functional GroupPotential Material Class
Acyl ChlorideAmideChiral polymers, gels
Aldehyde/KetoneImine (Schiff Base)Liquid crystals, molecular switches
Alkyl HalideSecondary/Tertiary AmineFunctionalized amines, catalysts
IsocyanateUreaHydrogen-bonded supramolecular polymers

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of chiral compounds like p-(Heotyloxy)-alpha-methylbenzylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For chiral amines, derivatization is often a necessary step to improve volatility and achieve enantiomeric separation. This process involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column.

Key Considerations for GC-MS Analysis:

Derivatization Agents: Chiral derivatizing agents are crucial for the successful separation of enantiomers.

Column Selection: The choice of GC column, particularly the stationary phase, is critical for achieving good resolution between the diastereomers.

Mass Spectrometric Detection: The mass spectrometer provides structural information, allowing for the definitive identification and quantification of the target analyte and any volatile impurities.

A typical GC-MS method for a similar chiral amine might involve the parameters outlined in the table below.

ParameterValue
Column Capillary column with a chiral stationary phase
Injector Temperature 250 °C
Oven Program Initial temperature of 100 °C, ramped to 280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds. It has become a prominent analytical technique due to its inherent selectivity and sensitivity. For chiral separations, LC-MS can be employed with either a chiral stationary phase (CSP) or a chiral mobile phase additive. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase is a common approach for separating enantiomers.

The coupling of LC with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for the analysis of chiral compounds in complex matrices. Derivatization can also be used in LC-MS to improve chromatographic separation and detection sensitivity.

Typical LC-MS Parameters for Chiral Amine Analysis:

ParameterValue
Column Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Acetonitrile/Water with a volatile buffer
Flow Rate 0.5 mL/min
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Triple Quadrupole or Time-of-Flight (TOF)

Electrochemical Sensing Mechanisms for Amine Detection

Electrochemical sensors offer a rapid and sensitive approach for the detection of amines. These sensors typically rely on the electrochemical oxidation of the amine at an electrode surface. The resulting current is proportional to the concentration of the amine.

One approach involves the use of a glassy carbon electrode at an applied potential to oxidize the target amine. Another mechanism for electrochemical amine detection involves a pH shift in an electrolyte solution containing a dissolved metal salt. The presence of an amine causes a pH change, leading to the oxidation of the metal ion, which can be measured amperometrically. For instance, a sensor can be designed with a dissolved Mn2+ salt, which is oxidized to Mn4+ in the presence of an amine, generating a measurable current. The electrochemical oxidation of primary amines can also be utilized to produce nitriles, a reaction that can be monitored and quantified.

Optical Sensing Strategies based on Fluorescence or Colorimetric Response

Optical sensors provide a visual and often highly sensitive means of detecting amines through changes in fluorescence or color.

Fluorescence-Based Sensing:

Fluorescent chemosensors can be designed to exhibit a "turn-on" or "turn-off" response in the presence of amines. For example, a sensor can be developed where the interaction with an amine leads to a chemical reaction that produces a fluorescent product, resulting in a "turn-on" signal. Conjugated porous polymers are another class of materials that have shown promise for the fluorescent sensing of amines, with the ability to detect aromatic amines through fluorescence quenching ("turn-off" mechanism) and aliphatic amines through fluorescence enhancement ("turn-on" mechanism). The sensitivity of these sensors can reach nanomolar detection limits.

Colorimetric Sensing:

Colorimetric sensors offer a simple, cost-effective, and often naked-eye method for amine detection. These sensors typically consist of chemically responsive dyes immobilized on a solid support. The interaction between the amine and the dye results in a distinct color change, which can be used for qualitative identification and quantitative analysis. Colorimetric sensor arrays, which utilize multiple dyes, can generate a unique "color fingerprint" for different amines, allowing for their discrimination. Genipin, a natural cross-linking agent, has been used to develop a colorimetric paper sensor for biogenic amines, where the reaction produces a blue pigment.

Sensing StrategyPrinciplePotential Application for p-(Heptyloxy)-alpha-methylbenzylamine
Fluorescence Change in fluorescence intensity or wavelength upon binding to the amine.High-sensitivity detection in solution or vapor phase.
Colorimetric Visible color change due to a chemical reaction or interaction with the amine.Rapid, low-cost screening and qualitative detection.

Future Research on this compound: New Frontiers in Synthesis and Material Science

The chiral amine this compound presents a unique molecular architecture that holds potential for advancements in materials science and synthetic chemistry. The combination of a chiral center, an aromatic core, and a flexible alkoxy chain suggests a variety of unexplored research avenues. This article outlines key future research directions focused on this compound, emphasizing sustainable synthesis, novel catalytic applications, advanced characterization, and its integration into functional materials and supramolecular systems.

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